molecular formula C9H16O B12649348 2-Methyl-2-octenal CAS No. 73757-27-4

2-Methyl-2-octenal

Cat. No.: B12649348
CAS No.: 73757-27-4
M. Wt: 140.22 g/mol
InChI Key: IHZRGRBFNMNNFV-VQHVLOKHSA-N
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Description

2-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It belongs to the class of medium-chain aldehydes and is known for its fruity and green taste . This compound is used in various applications, including flavoring agents and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-octenal can be synthesized through the aldol condensation of propionaldehyde with other aldehydes. The reaction typically involves the use of a nitrogenous organic alkali as a catalyst, which provides mild alkalinity and proper polarity to facilitate the reaction . The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-octenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-octenal has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of flavors and fragrances.

Mechanism of Action

The mechanism of action of 2-Methyl-2-octenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biochemical effects. It can also undergo oxidation and reduction reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Octenal: Another medium-chain aldehyde with similar properties.

    2-Methyl-2-pentenal: A shorter-chain aldehyde with similar reactivity.

    2-Methyl-2-hexenal: A medium-chain aldehyde with similar applications.

Uniqueness

2-Methyl-2-octenal is unique due to its specific chain length and molecular structure, which impart distinct chemical and sensory properties. Its fruity and green taste makes it valuable in the flavor and fragrance industry .

Properties

CAS No.

73757-27-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-2-methyloct-2-enal

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

IHZRGRBFNMNNFV-VQHVLOKHSA-N

Isomeric SMILES

CCCCC/C=C(\C)/C=O

Canonical SMILES

CCCCCC=C(C)C=O

density

0.872-0.882

physical_description

Colourless liquid;  fruity green aroma

solubility

Insoluble in water;  slightly soluble in fats
soluble (in ethanol)

Origin of Product

United States

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